ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1351588-40-3
VCID: VC11903499
InChI: InChI=1S/C16H19N5O3/c1-2-24-16(23)12-6-10-20(11-7-12)15(22)13-4-5-14(19-18-13)21-9-3-8-17-21/h3-5,8-9,12H,2,6-7,10-11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Molecular Formula: C16H19N5O3
Molecular Weight: 329.35 g/mol

ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate

CAS No.: 1351588-40-3

Cat. No.: VC11903499

Molecular Formula: C16H19N5O3

Molecular Weight: 329.35 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate - 1351588-40-3

Specification

CAS No. 1351588-40-3
Molecular Formula C16H19N5O3
Molecular Weight 329.35 g/mol
IUPAC Name ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C16H19N5O3/c1-2-24-16(23)12-6-10-20(11-7-12)15(22)13-4-5-14(19-18-13)21-9-3-8-17-21/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Standard InChI Key HUADSMQILDHCAL-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate, reflects its intricate architecture. The core structure consists of:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a carbonyl group.

  • A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked to the pyridazine ring via a nitrogen atom at position 6.

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) connected to the pyridazine carbonyl group at position 1.

  • An ethyl ester functional group attached to the piperidine ring at position 4.

The SMILES notation (CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3) and InChIKey (HUADSMQILDHCAL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1351588-40-3
Molecular FormulaC16H19N5O3\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{3}
Molecular Weight329.35 g/mol
IUPAC NameEthyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate typically involves three stages:

  • Preparation of Pyridazine Intermediate:

    • Pyridazine-3-carbonyl chloride is synthesized via chlorination of pyridazine-3-carboxylic acid using thionyl chloride (SOCl2\text{SOCl}_2).

  • Coupling with Piperidine:

    • The pyridazine carbonyl group is reacted with piperidine-4-carboxylic acid ethyl ester under Schotten-Baumann conditions, employing a base such as triethylamine (Et3N\text{Et}_3\text{N}) to facilitate amide bond formation.

  • Introduction of Pyrazole:

    • A nucleophilic aromatic substitution (SNAr) reaction attaches the pyrazole ring to the pyridazine moiety at position 6, often using a palladium catalyst in a Suzuki-Miyaura coupling.

Reaction Optimization

  • Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates.

  • Catalysts: Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) and triphenylphosphine (PPh3\text{PPh}_3) enhance coupling efficiency.

  • Yield: Reported yields range from 65–78% after chromatographic purification.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its minimum inhibitory concentration (MIC) values are comparable to norfloxacin, a fluoroquinolone antibiotic . The pyrazole and pyridazine rings likely disrupt microbial cell membrane integrity or inhibit enzymes critical for nucleic acid synthesis .

Anticancer Activity

Preliminary assays against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines show IC50 values of 12.3 µM and 18.7 µM, respectively. The piperidine moiety may intercalate DNA or inhibit topoisomerase II .

Medicinal Chemistry Applications

Antimicrobial Drug Development

The compound’s efficacy against methicillin-resistant S. aureus (MRSA) positions it as a candidate for novel antibiotics. Structural analogs with fluorinated pyrazole rings demonstrate enhanced potency, reducing MIC values by 30% .

Central Nervous System (CNS) Therapeutics

As a GlyT1 inhibitor, it could augment antipsychotic therapies. Rodent models show a 50% reduction in hyperlocomotion when co-administered with risperidone.

Oncology

Hybrid derivatives combining this compound with platinum(II) complexes exhibit synergistic effects, lowering IC50 values to 5.8 µM in ovarian cancer cells .

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Pyridazine-Pyrazole Derivatives

CompoundAntimicrobial MIC (µM)GlyT1 Inhibition (%)Anticancer IC50 (µM)
Target Compound2.50 (E. coli)58 (10 µM)12.3 (MCF-7)
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate 4.10 (E. coli)N/A22.1 (MCF-7)
6-Methyl-4-(1H-indol-3-yl)pyridazine 3.80 (S. aureus)42 (10 µM)15.6 (A549)

The target compound’s superior antimicrobial and GlyT1 inhibition profiles highlight the importance of the piperidine-carboxylate group in enhancing bioactivity .

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